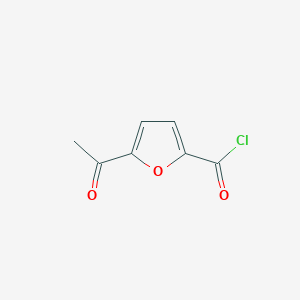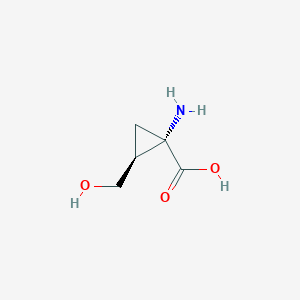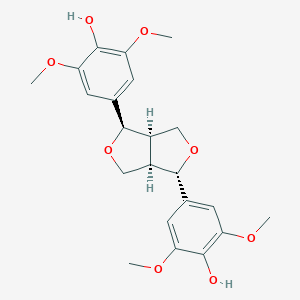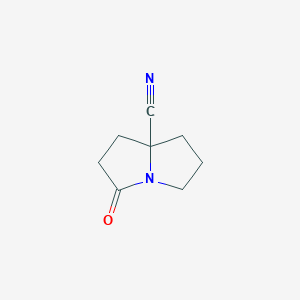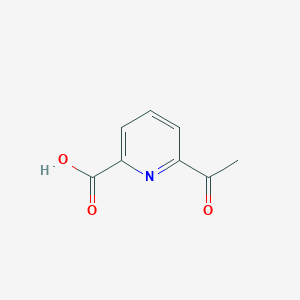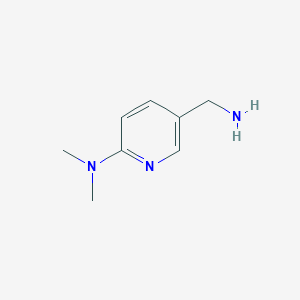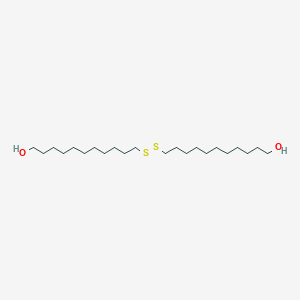
双(11-羟基十一基)二硫化物
描述
“Bis(11-hydroxyundecyl) disulfide” is a chemical compound with the molecular formula C22H46O2S2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Bis(11-hydroxyundecyl) disulfide” is represented by the InChI string:InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 . The compound has a molecular weight of 406.73 g/mol
科学研究应用
Self-Assembly and Contact Printing
Bis(11-hydroxyundecyl) disulfide is utilized in self-assembly processes due to its ability to form monolayers on gold surfaces. This property is particularly useful in contact printing techniques where the compound can transfer patterns onto various substrates .
Synthesis of Mechanoresponsive Materials
The compound is integral in creating mechanoresponsive materials. For instance, it’s used in the synthesis of diselenide-crosslinked microgels that can degrade upon ultrasound-triggered stimulation. This feature is beneficial for controlled release systems and responsive drug delivery .
Radical Scavenging
In the field of antioxidant research, Bis(11-hydroxyundecyl) disulfide shows potential due to its radical scavenging abilities. This application is significant in developing materials that can protect proteins and other biological molecules from oxidative stress .
Polymer Crosslinking
The disulfide functionality of Bis(11-hydroxyundecyl) disulfide makes it a valuable crosslinker in polymer chemistry. It can introduce flexibility and enhance the mechanical stability of polymers, which is essential in creating durable polymeric materials .
Surface Modification
This compound is also used for surface modification of nanoparticles and other nanostructured materials. By altering the surface properties, it can improve the biocompatibility and functionality of these materials for various biomedical applications .
Lubrication and Wear Resistance
Bis(11-hydroxyundecyl) disulfide can be applied as a lubricant additive to reduce wear and friction. Its sulfur-containing groups are known to form protective layers on metal surfaces, which is crucial in extending the life of mechanical components .
作用机制
Target of Action
Bis(11-hydroxyundecyl) disulfide is a synthetic compound that primarily targets proteins and peptides . The compound’s primary targets are those proteins and peptides that contain disulfide bridges . These bridges play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Mode of Action
The compound interacts with its targets by forming disulfide bonds . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity or confer thermostability . This interaction results in changes to the structure and function of the target proteins and peptides .
Biochemical Pathways
The primary biochemical pathway affected by Bis(11-hydroxyundecyl) disulfide is the protein folding pathway . The formation of disulfide bridges plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The downstream effects of this pathway include improved biological activity and thermostability of the proteins and peptides .
Result of Action
The molecular and cellular effects of Bis(11-hydroxyundecyl) disulfide’s action primarily involve changes to the structure and function of target proteins and peptides . By forming disulfide bridges, the compound can induce conformational changes that improve the biological activity and thermostability of these molecules .
Action Environment
The action, efficacy, and stability of Bis(11-hydroxyundecyl) disulfide can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the formation of disulfide bridges can be influenced by the presence of oxygen, as air oxidation can facilitate the pairing of disulfide bridges .
属性
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVALINJKRSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571568 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(11-hydroxyundecyl) disulfide | |
CAS RN |
119438-02-7 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(11-hydroxyundecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(11-hydroxyundecyl) disulfide compare to the loosely packed hydroxyl-terminated SAMs described in the research in terms of surface properties and potential applications?
A: The research focuses on loosely packed hydroxyl-terminated self-assembled monolayers (SAMs) created by modifying a fluorinated precursor. Bis(11-hydroxyundecyl) disulfide, in contrast, forms densely packed SAMs on gold surfaces []. These densely packed SAMs exhibit different properties than the loosely packed ones, including lower capacitance, higher charge-transfer resistance, and less susceptibility to intercalation by solvents like THF [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



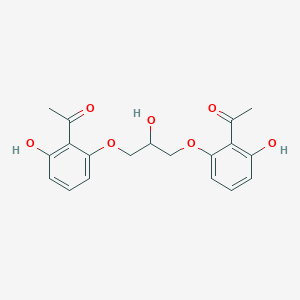

![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)


